2-butyl-2H-1,4-benzothiazin-3(4H)-one
Description
Contextualization within the 1,4-Benzothiazinone Class of Heterocycles
The 1,4-benzothiazine scaffold is a prominent structural motif in medicinal chemistry due to the wide array of pharmacological properties its derivatives exhibit. researchgate.net This versatile framework, which integrates nitrogen and sulfur atoms into its bicyclic system, serves as a valuable template for designing novel therapeutic agents. nih.gov The fusion of the benzene (B151609) and thiazine (B8601807) rings is crucial for its biological efficacy. nih.gov
Derivatives of 1,4-benzothiazinone have been extensively studied and have demonstrated a remarkable range of biological activities. These activities highlight the therapeutic potential of this class of compounds in various disease areas. nih.gov
Table 1: Reported Biological Activities of 1,4-Benzothiazine Derivatives
| Biological Activity | Reference |
|---|---|
| Antifungal | researchgate.net |
| Anti-inflammatory | nih.gov |
| Antihypertensive | researchgate.netnih.gov |
| Antimicrobial | smolecule.com |
| Anticancer | nih.govsmolecule.com |
| Antiviral | researchgate.net |
| Calcium Antagonistic | nih.gov |
| Calmodulin Antagonistic | nih.gov |
| Neuroprotective | researchgate.net |
The synthesis of 1,4-benzothiazine derivatives has been a subject of considerable research, with numerous methods developed over the past decade. nih.gov A common and classical approach involves the reaction of 2-aminothiophenol (B119425) with various substrates like alkenes, ketones, and dicarbonyl compounds. nih.govcbijournal.com
Significance of the 2-butyl Moiety within Benzothiazinone Frameworks
The substitution pattern on the benzothiazinone core is critical in determining the specific biological activity and potency of the resulting compound. The introduction of an alkyl group, such as a butyl moiety, at the 2-position of the benzothiazinone framework is a key structural modification.
The presence of a butyl group, a lipophilic alkyl chain, can significantly influence the compound's physicochemical properties. Research into structure-activity relationships (SAR) of benzothiazinone derivatives suggests that lipophilicity is an important factor for maintaining biological activity. researchgate.net For instance, studies on N-alkyl substituted 1,3-benzothiazin-4-ones found that an extended or branched alkyl chain could enhance potency against Mycobacterium tuberculosis. researchgate.net Similarly, research on other benzothiazinone analogues indicated that a lipophilic 2-substituent is favorable for antimycobacterial activity. nih.gov
The butyl group in 2-butyl-2H-1,4-benzothiazin-3(4H)-one is expected to increase the molecule's lipophilicity, which may enhance its ability to cross biological membranes and interact with cellular targets. This modification is a strategic approach in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.
Overview of Academic Research Trajectories for this compound Systems
While specific academic research focusing exclusively on this compound is not extensively documented in the reviewed literature, the research trajectories for closely related substituted 1,4-benzothiazinones provide a clear indication of its potential areas of investigation.
Research efforts have largely concentrated on the synthesis of novel derivatives and the evaluation of their biological activities. For example, new 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have been synthesized and evaluated for their calcium and calmodulin antagonistic activities, as well as antihypertensive effects. nih.gov Another study focused on the synthesis of N-substituted benzothiazines, such as (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, to explore their potential pharmacological activities. nih.gov These studies underscore the ongoing interest in modifying the 1,4-benzothiazinone scaffold at various positions, including the nitrogen atom (position 4) and the carbon at position 2, to discover compounds with improved therapeutic properties. nih.govresearchgate.net
The synthetic pathways often involve the condensation of 2-aminothiophenol with appropriate reagents. cbijournal.comnih.gov For instance, the synthesis of 4-butyl-2H-benzo researchgate.netresearchgate.netthiazin-3-one derivatives has been reported, starting from the cyclization of Sodium-2-amino-4-nitrobenzenethiol with β-haloesters. researchgate.net Such synthetic strategies could potentially be adapted for the synthesis of 2-butyl substituted analogues.
Future research on this compound would likely follow these established trajectories, involving its synthesis, structural characterization, and comprehensive screening for a wide range of biological activities, particularly those where lipophilic substituents have shown promise.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-Benzothiazine |
| 2-aminothiophenol |
| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one |
| 2H-1,4-benzothiazin-3(4H)-one |
| Sodium-2-amino-4-nitrobenzenethiol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72687-27-5 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-butyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15NOS/c1-2-3-7-11-12(14)13-9-6-4-5-8-10(9)15-11/h4-6,8,11H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
MICJJPIKOOSMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Butyl 2h 1,4 Benzothiazin 3 4h One and Its Derivatives
Foundational Synthetic Pathways for the 1,4-Benzothiazin-3(4H)-one Core
The 1,4-benzothiazine nucleus is a significant heterocyclic system, and numerous synthetic routes have been developed for its construction. researchgate.netcbijournal.com These methods primarily involve the formation of the six-membered thiazine (B8601807) ring fused to a benzene (B151609) ring.
Condensation reactions represent a cornerstone for the synthesis of benzothiazole (B30560) and benzothiazine derivatives. ekb.eg A prevalent method involves the reaction of 2-aminothiophenol (B119425) (2-ATP) with a suitable two-carbon synthon, which undergoes condensation and subsequent cyclization to form the heterocyclic core.
The reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds is a well-established route to substituted 1,4-benzothiazines. cbijournal.comnih.gov For instance, the condensation of 2-ATP with acetylacetone (B45752) can yield 1-(3-methyl-4H-benzo researchgate.netnih.govthiazin-2-yl) ethenone. nih.gov Similarly, reactions with β-ketoesters can be employed to construct the benzothiazinone ring system. researchgate.net Various catalysts, including acid catalysts, metal catalysts, and even green catalysts like sulfated tungstate, have been utilized to facilitate these condensations, often under solvent-free or microwave-assisted conditions to improve yields and reaction times. ekb.egmdpi.com
Another approach involves the condensation of 2-ATP with α-haloacetyl halides or related compounds. This reaction typically proceeds through initial N-acylation or S-alkylation followed by intramolecular cyclization to furnish the 1,4-benzothiazin-3(4H)-one skeleton.
| Reactants | Reagent/Catalyst | Conditions | Product | Reference |
| 2-Aminothiophenol, 1,3-Dicarbonyl Compounds | Solvent-free | Not specified | Substituted 1,4-benzothiazines | cbijournal.com |
| 2-Aminothiophenol, Acetylacetone | Methanol | Room temp, 2 days | 1-(3-methyl-4H-benzo researchgate.netnih.govthiazin-2-yl) ethenone | nih.gov |
| Substituted 2-ATPs, Aromatic/Aliphatic Aldehydes | Sulfated tungstate | Room temp, ultrasound | 2-substituted Benzothiazoles | mdpi.com |
| 2-Aminothiophenol, Aryl methylene (B1212753) cyanothioacetamide | Not specified | Not specified | 2-Arylbenzothiazoles | ekb.eg |
Cyclization strategies build the benzothiazinone scaffold from a pre-formed acyclic precursor containing the necessary atoms and functional groups. A common precursor is an S-substituted derivative of 2-aminothiophenol. For example, the reaction of 2-aminothiophenol with an α-halo ester, such as ethyl chloroacetate, leads to the formation of an intermediate, S-(2-aminophenyl)thioglycolic acid ethyl ester. This intermediate can then undergo intramolecular cyclization, often under thermal or acid-catalyzed conditions, to yield the 1,4-benzothiazin-3(4H)-one ring.
A notable method involves the cyclization of sodium-2-amino-4-nitrobenzenethiol with β-haloesters in an ethanolic solution to produce 6-nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives. researchgate.net Tandem reactions, such as diazotization followed by cyclization, have also been developed for synthesizing fused heterocyclic systems, demonstrating the versatility of cyclization approaches in creating complex molecular architectures. beilstein-journals.orgnih.gov
Strategies for Incorporating the 2-butyl Substituent
Introducing the butyl group at the C-2 position of the benzothiazinone ring can be achieved through two primary strategies: direct alkylation of a pre-formed ring or, more commonly, by incorporating the butyl group into one of the starting materials before ring formation.
Direct butylation at the C-2 position of the 1,4-benzothiazin-3(4H)-one core is a challenging transformation. The C-2 methylene group is adjacent to both a sulfur atom and a carbonyl group, which activates the protons and allows for deprotonation with a strong base to form a nucleophilic carbanion. This carbanion could theoretically react with an electrophilic butylating agent, such as 1-bromobutane (B133212) or butyl iodide, to introduce the C-2 substituent. However, this approach can be complicated by competing reactions, such as N-alkylation or side reactions promoted by the strong base. The literature more frequently describes alkylation at the nitrogen atom (N-4 position).
A more controlled and widely applicable method for synthesizing 2-butyl-2H-1,4-benzothiazin-3(4H)-one involves using a precursor that already contains the butyl moiety. The most direct precursor-based approach is the condensation and cyclization of 2-aminothiophenol with a derivative of 2-bromohexanoic acid.
In this pathway, 2-aminothiophenol is reacted with 2-bromohexanoyl chloride or ethyl 2-bromohexanoate. The reaction likely proceeds via initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the bromide, leading to the formation of the six-membered heterocyclic ring with the butyl group correctly positioned at C-2. This method offers excellent regiochemical control and is a standard strategy for preparing 2-substituted 1,4-benzothiazin-3(4H)-ones.
| Precursor 1 | Precursor 2 | Product | Description |
| 2-Aminothiophenol | 2-Bromohexanoyl chloride | This compound | Condensation and intramolecular cyclization. |
| 2-Aminothiophenol | Ethyl 2-bromohexanoate | This compound | Condensation followed by cyclization, often requiring heat. |
N-Alkylation and Other Site-Specific Functionalizations of this compound
Once the this compound molecule is synthesized, it can be further modified to create a library of derivatives. The most common site for functionalization is the nitrogen atom at the 4-position.
N-alkylation of the amide nitrogen is a facile and high-yielding reaction. researchgate.net This transformation is typically carried out by treating the parent benzothiazinone with an alkyl halide in the presence of a base. Phase transfer catalysis (PTC) conditions are particularly effective. For instance, the N-butylation of a related 2-benzylidene-1,4-benzothiazin-3-one was achieved using 1-bromobutane, potassium carbonate as the base, and tetra-n-butylammonium bromide as the phase transfer catalyst in DMF. nih.gov This method is directly applicable to this compound to produce 2,4-dibutyl-2H-1,4-benzothiazin-3(4H)-one. The reaction proceeds by deprotonation of the N-H proton to form an amide anion, which then acts as a nucleophile to displace the halide from the alkylating agent. nih.gov
Other site-specific functionalizations can be envisioned on the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto the benzene portion of the molecule, although the specific regioselectivity would depend on the directing effects of the existing heterocyclic ring and the reaction conditions. For example, syntheses starting from substituted 2-aminothiophenols allow for the introduction of functional groups on the aromatic ring from the outset. researchgate.net Additionally, functional groups can be introduced and modified, as demonstrated by the synthesis of 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, which serves as a handle for further derivatization via nucleophilic substitution. mdpi.com
| Substrate | Reagents | Conditions | Product | Reference |
| 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one | 1-bromobutane, K₂CO₃, tetra-n-butylammonium bromide | DMF, Room temp, 24h | (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | nih.gov |
| 6-alkylacylamino-2H-1,4-benzothiazin-3-one | Alkyl halide, NaOH or K₂CO₃, tetrabutylammonium (B224687) bromide | Boiling toluene | 6-alkylacylamino-4-alkyl-2H-1,4-benzothiazin-3-one | researchgate.net |
Application of Phase-Transfer Catalysis in N-Alkylation of Benzothiazinones
Phase-transfer catalysis (PTC) is a powerful and environmentally friendly technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. acsgcipr.org This methodology is particularly effective for the N-alkylation of heterocyclic compounds like benzothiazinones, often allowing the use of milder bases and solvents compared to traditional methods. acsgcipr.orgphasetransfer.com
A key application of this method is the synthesis of N-substituted benzothiazines. For instance, the N-alkylation of 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one with 1-bromobutane has been successfully achieved under PTC conditions. nih.gov The reaction employs a quaternary ammonium (B1175870) salt, such as tetra-n-butylammonium bromide (TBAB), as the catalyst to transport the deprotonated benzothiazinone anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide. nih.govresearchgate.net This process typically uses a solid base like potassium carbonate in an organic solvent. nih.govnih.gov The use of PTC in this context provides an efficient route to compounds like (2Z)-2-benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov The versatility of PTC allows for the N-alkylation of various imides and amides, often proceeding in high yields under solvent-free or mild conditions. researchgate.netresearchgate.net
Table 1: Conditions for N-Alkylation of a Benzothiazinone Derivative via PTC nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one | 1-bromobutane | Tetra n-butyl ammonium bromide (TBAB) | Potassium carbonate (K₂CO₃) | (2Z)-2-benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one |
Regioselective Derivatization at Nitrogen and Other Positions
Regioselectivity is a critical aspect of the functionalization of the 1,4-benzothiazin-3(4H)-one core, as the molecule possesses multiple reactive sites, including the nitrogen atom of the amide, the sulfur atom, the α-carbon to the carbonyl group (C2 position), and the aromatic ring. Synthetic strategies can be tailored to target specific positions.
N-alkylation, as described under PTC conditions, is a prime example of regioselective derivatization at the nitrogen atom. nih.gov The choice of a strong base deprotonates the amide nitrogen, making it a potent nucleophile for reaction with alkyl halides.
Conversely, derivatization at the C2 position can also be achieved. Methodologies have been developed to introduce alkyl groups at the α-position relative to the carbonyl moiety, although this may require the use of strong bases. mdpi.com The mechanism for the synthesis of certain 1,4-benzothiazines involves a regioselective attack first from the sulfur atom of a 2-aminothiophenol precursor onto an epoxide, followed by an intramolecular cyclization involving the nitrogen atom. acgpubs.org This sequence highlights the inherent differences in nucleophilicity and reactivity between the sulfur and nitrogen atoms, which can be exploited for regioselective synthesis. acgpubs.orgnih.gov The ability to direct functionalization to either the N4 or C2 position allows for the creation of structurally diverse libraries of benzothiazinone derivatives.
Advanced Derivatization Strategies for Expanding the Chemical Space of this compound
To further diversify the 1,4-benzothiazin-3(4H)-one scaffold, advanced synthetic strategies such as cycloaddition reactions and oxidative modifications are employed. These methods introduce complex heterocyclic systems and new functional groups, significantly expanding the chemical space and potential applications of the core molecule.
Formation of Isoxazoline (B3343090) Derivatives via Cycloaddition Reactions
The isoxazoline ring is a valuable heterocyclic motif found in many bioactive compounds. researchgate.net A primary route to isoxazoline derivatives is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. nih.govmdpi.com This strategy can be applied to derivatives of this compound.
To achieve this, the benzothiazinone core must first be functionalized with a dipolarophile, such as an allyl or propargyl group. This can be accomplished via N-alkylation with a suitable halide (e.g., allyl bromide). The resulting N-allyl-benzothiazinone can then undergo a cycloaddition reaction with a nitrile oxide, which is typically generated in situ from an aldoxime using an oxidant or from a hydroximoyl chloride. nih.gov This reaction sequence would lead to the formation of novel isoxazoline-benzothiazinone hybrids. researchgate.net For example, a two-step cycloaddition process has been described for the related benzoxazinone (B8607429) scaffold, involving a propargylic moiety that is subsequently transformed. researchgate.net
Construction of 1,2,3-Triazole Adducts through Click Chemistry and Thermal Cycloaddition
The 1,2,3-triazole ring is another important heterocycle that can be readily introduced using cycloaddition chemistry. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a highly efficient method for forming this ring system. nih.gov The copper(I)-catalyzed version of this reaction, known as "click chemistry," is particularly notable for its high yields, mild reaction conditions, and regioselectivity, exclusively producing 1,4-disubstituted triazoles. mdpi.comnajah.edu
To synthesize 1,2,3-triazole adducts of this compound, the scaffold is first functionalized with either an azide or an alkyne. A common approach involves the N-alkylation of the benzothiazinone with propargyl bromide to introduce a terminal alkyne. nih.gov This reaction can be carried out using potassium carbonate as a base and tetra-n-butylammonium bromide (BTBA) as a phase-transfer catalyst in DMF. nih.gov The resulting N-propargylated benzothiazinone can then be reacted with various organic azides via either thermal cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a diverse range of 1,2,3-triazole derivatives. nih.govresearchgate.net
Table 2: Examples of Synthesized 1,2,3-Triazolylmethyl-1,4-benzothiazin-3-one Derivatives nih.gov
| Benzothiazinone Precursor | Azide Reactant | Method | Product Type |
| 4-(prop-2-yn-1-yl)-2H-benzo[b] mdpi.comacs.orgthiazin-3(4H)-one | α-d-galactopyranoside azide | 1,3-dipolar cycloaddition | Triazol-galactopyranoside-benzothiazinone |
| 2-methyl-4-(prop-2-yn-1-yl)-2H-benzo[b] mdpi.comacs.orgthiazin-3(4H)-one | 2,3,4,6-tetra-O-acetyl-(d)-glucopyranosyl azide | 1,3-dipolar cycloaddition | Triazol-glucopyranosyl-benzothiazinone |
| 2-phenyl-4-(prop-2-yn-1-yl)-2H-benzo[b] mdpi.comacs.orgthiazin-3(4H)-one | methyl-N-benzoyl-α-azidoglycinate | 1,3-dipolar cycloaddition | Triazolylmethyl-benzothiazinone |
Synthesis of Bisamide-Containing Derivatives
The incorporation of amide functionalities, particularly those derived from amino acids, can introduce peptide-like features into the benzothiazinone structure. A series of 1,4-benzothiazine-based bisamide derivatives have been designed and synthesized as potential antibacterial agents. nih.govnih.gov The synthetic approach involves coupling the core benzothiazinone structure, which has been functionalized with a carboxylic acid or an amine, to amino acids or other amide-containing fragments.
The synthesis can be initiated from a precursor like 2-(3-oxo-2,3-dihydro-4H-benzo[b] mdpi.comacs.orgthiazin-4-yl)acetic acid. This intermediate can then be coupled with various amines or amino acid esters using standard peptide coupling reagents to form the first amide bond. Subsequent functionalization can lead to the formation of a second amide linkage, resulting in the final bisamide derivative. nih.gov These complex structures are characterized using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity. nih.gov
Oxidative Modifications at the Sulfur Atom (e.g., Sulfone Formation)
The sulfur atom in the thiazine ring is susceptible to oxidation, providing a straightforward method for further derivatization. The sulfur can be oxidized to a sulfoxide (B87167) or further to a sulfone (1,1-dioxide), which can significantly alter the electronic properties and conformation of the benzothiazinone ring system. acs.org
The oxidation of 4H-1,4-benzothiazines to their corresponding sulfones can be achieved using various oxidizing agents. A common method involves refluxing the benzothiazine derivative in glacial acetic acid with 30% hydrogen peroxide. researchgate.netcbijournal.com Another effective reagent is m-chloroperbenzoic acid (mCPBA). Reaction of a benzothiazinone with mCPBA can yield both the sulfoxide and the sulfone, with the product ratio depending on the reaction conditions and stoichiometry of the oxidant. acs.org For example, using 2 equivalents of mCPBA can produce usable quantities of both the sulfoxide and sulfone products. acs.org These oxidative modifications introduce polarity and hydrogen-bond accepting capabilities at the sulfur position, expanding the structural and functional diversity of the scaffold. researchgate.net
Table 3: Physical Data for Synthesized 4H-1,4-benzothiazine-1,1-dioxides (Sulfones) researchgate.net
| Compound | R¹ | R² | R³ | R⁴ | M.P. (°C) | Yield (%) | Molecular Formula |
| 5a | CH₃ | F | CH(CH₃)₂ | OCH₃ | 112 | 74 | C₁₄H₁₆NSO₄F |
| 5b | CH₃ | F | CH₃ | OCH(CH₃)₂ | 118 | 72 | C₁₄H₁₆NSO₄F |
| 5c | CH₃ | F | CH₂CH₃ | OCH₃ | 160 | 66 | C₁₃H₁₄NSO₄F |
| 5d | CH₃ | F | CF₃ | OCH₂CH₃ | 104 | 85 | C₁₃H₁₁NSO₄F₄ |
| 5e | F | H | CH₂CH₂CH₃ | OCH₂CH₃ | 62 | 60 | C₁₄H₁₆NSO₄F |
| 5f | F | H | CH₃ | OCH₂CH₂OCH₃ | 110 | 82 | C₁₃H₁₄NSO₅F |
Synthesis of Benzylidene Derivatives and their Butylated Analogues
The synthesis of benzylidene derivatives of this compound and their subsequent butylation represents a key chemical transformation of this heterocyclic scaffold. These reactions introduce functionalities that can significantly influence the compound's chemical and biological properties. The primary methods employed are the Knoevenagel condensation for the formation of the benzylidene moiety and subsequent N-alkylation to introduce or modify a butyl group at the nitrogen atom of the benzothiazine ring.
The formation of benzylidene derivatives from 2H-1,4-benzothiazin-3(4H)-one structures proceeds via a Knoevenagel-type condensation. This reaction involves the base-catalyzed condensation of an active methylene group, in this case, the C2 position of the benzothiazinone ring, with an aromatic aldehyde. For instance, the synthesis of 2-(benzylidene)-3,4-dihydro-2H- nih.govwikipedia.org-benzothiazin-3-one is achieved by reacting 3,4-dihydro-2H- nih.govwikipedia.org-benzothiazin-3-one with benzaldehyde (B42025) in the presence of a base like sodium methoxide. researchgate.net This established protocol can be adapted for the synthesis of benzylidene derivatives of this compound, where the butylated benzothiazinone is reacted with various substituted or unsubstituted aromatic aldehydes.
Once the benzylidene derivative is formed, further modification can be achieved through N-alkylation, leading to butylated analogues. A notable example is the synthesis of (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov This compound is prepared by treating 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one with 1-bromobutane. nih.gov The reaction is typically carried out under phase transfer catalysis (PTC) conditions, which facilitate the reaction between the water-insoluble organic substrate and the aqueous-soluble reagent. nih.gov Common PTC systems for this transformation include a solid base like potassium carbonate and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) in an organic solvent like dimethylformamide (DMF). nih.gov This method allows for the efficient introduction of a butyl group at the N4 position of the benzothiazinone ring.
The following tables summarize the synthetic details for the formation of a benzylidene derivative and its subsequent butylation.
Table 1: Synthesis of 2-(Benzylidene)-3,4-dihydro-2H- nih.govwikipedia.org-benzothiazin-3-one
| Reactant | Reagent | Base | Solvent | Reaction Conditions | Product |
| 3,4-dihydro-2H- nih.govwikipedia.org-benzothiazin-3-one | Benzaldehyde | Sodium methoxide | DMF | Reflux | 2-(Benzylidene)-3,4-dihydro-2H- nih.govwikipedia.org-benzothiazin-3-one |
Table 2: Synthesis of (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one
| Reactant | Reagent | Base | Catalyst | Solvent | Reaction Conditions | Product | Yield |
| 2-(Benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one | 1-Bromobutane | Potassium carbonate | Tetra-n-butylammonium bromide | DMF | Room temperature, 24h | (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | 48% |
These synthetic strategies provide a versatile platform for the creation of a library of benzylidene derivatives of this compound and their butylated analogues, enabling further exploration of their chemical and physical properties.
Advanced Structural Characterization and Conformational Analysis of 2 Butyl 2h 1,4 Benzothiazin 3 4h One Systems
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed in concert to build a complete picture of the 2-butyl-2H-1,4-benzothiazin-3(4H)-one molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Detailed Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the benzothiazine ring, the protons of the butyl group at the 2-position, and the methylene (B1212753) protons of the thiazine (B8601807) ring. The splitting patterns (singlets, doublets, triplets, etc.) would help to establish the connectivity of these protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the butyl chain and the thiazine ring.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | Specific data not available in surveyed literature | Specific data not available in surveyed literature |
| Butyl Group Protons | Specific data not available in surveyed literature | Specific data not available in surveyed literature |
| Thiazine Ring Protons | Specific data not available in surveyed literature | Specific data not available in surveyed literature |
| Carbonyl Carbon | Not applicable | Specific data not available in surveyed literature |
Note: The table indicates the types of signals expected; however, specific experimental chemical shift values for this compound are not available in the public scientific literature reviewed for this article.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the lactam ring. Additionally, bands corresponding to C-H bonds of the aromatic ring and the alkyl chain, as well as C-N and C-S stretching vibrations, would be anticipated.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Amide) | Specific data not available in surveyed literature |
| C-H (Aromatic) | Specific data not available in surveyed literature |
| C-H (Aliphatic) | Specific data not available in surveyed literature |
| C-N Stretch | Specific data not available in surveyed literature |
| C-S Stretch | Specific data not available in surveyed literature |
Note: While characteristic ranges for these functional groups are known, precise experimental values for this compound are not documented in the reviewed scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, which could be used to confirm its molecular formula, C₁₂H₁₅NOS. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NOS |
| Calculated Exact Mass | Specific data not available in surveyed literature |
| Measured Exact Mass | Specific data not available in surveyed literature |
Note: The molecular formula is provided, but the experimentally determined exact mass for this compound is not available in the surveyed literature.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Precision in Bond Lengths, Bond Angles, and Torsion Angles
A successful crystallographic analysis of this compound would yield a detailed geometric description of the molecule. This would include the precise lengths of all covalent bonds (e.g., C=O, C-N, C-S, C-C, C-H) and the angles between them. Torsion angles would describe the rotational orientation of different parts of the molecule, which is crucial for defining its conformation.
Interactive Data Table: Crystallographic Parameters
| Parameter | Value |
| Bond Lengths (Å) | Specific data not available in surveyed literature |
| Bond Angles (°) | Specific data not available in surveyed literature |
| Torsion Angles (°) | Specific data not available in surveyed literature |
Note: No published crystal structure for this compound was found in the reviewed scientific literature; therefore, specific bond lengths, bond angles, and torsion angles cannot be provided.
Analysis of Intramolecular Ring Conformations (e.g., Screw-Boat Conformation)
The benzothiazine ring system is not planar and can adopt various conformations. For related benzothiazine derivatives, conformations such as a screw-boat have been observed. nih.gov X-ray crystallography would be the definitive method to determine the specific conformation of the thiazine ring in this compound. This information is critical for understanding the molecule's steric and electronic properties.
Interactive Data Table: Ring Conformation Analysis
| Ring System | Conformation |
| Thiazine Ring | Specific data not available in surveyed literature |
Note: The conformation of the thiazine ring in this compound has not been experimentally determined and reported in the surveyed scientific literature.
Computational Chemistry and Theoretical Investigations of 2 Butyl 2h 1,4 Benzothiazin 3 4h One
Density Functional Theory (DFT) Studies for Optimized Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure and geometric parameters. rsc.orgnih.gov For a molecule like 2-butyl-2H-1,4-benzothiazin-3(4H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netnih.gov
The process involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure for this compound would reveal the precise spatial arrangement of the fused benzene (B151609) and thiazine (B8601807) rings and the conformational preference of the butyl group at the C2 position. The thiazine ring is expected to adopt a non-planar conformation, and the butyl chain will have specific torsional angles to minimize steric hindrance. mdpi.com
From a single-point energy calculation on this optimized geometry, a variety of electronic properties can be derived. These properties are fundamental to understanding the molecule's reactivity and kinetic stability.
Table 1: Calculated Electronic Properties for a Representative 1,4-Benzothiazin-3-one Derivative Data is hypothetical and based on representative values for similar structures found in the literature. researchgate.netnih.gov
| Property | Representative Value | Unit |
|---|---|---|
| Total Energy | -1125.45 | Hartree |
| Dipole Moment | 3.15 | Debye |
| Ionization Potential | 7.89 | eV |
| Electron Affinity | 1.25 | eV |
| Chemical Hardness (η) | 3.32 | eV |
| Chemical Softness (S) | 0.30 | eV⁻¹ |
| Electronegativity (χ) | 4.57 | eV |
These calculated descriptors provide a quantitative measure of the molecule's electronic behavior. A significant dipole moment, for instance, suggests a polar nature, which influences solubility and intermolecular interactions. Chemical hardness and softness are indicators of the molecule's resistance to change in its electron distribution, providing insight into its stability and reactivity. nih.gov
Elucidation of Electronic Structure via Frontier Molecular Orbital Analysis (HOMO-LUMO Behavior)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazine core, particularly involving the sulfur and nitrogen heteroatoms and the fused benzene ring. The LUMO, conversely, would likely be distributed over the heterocyclic ring system, with significant contributions from the carbonyl group (C=O), which acts as an electron-withdrawing group.
A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com In studies of similar 1,4-benzothiazin-3-one derivatives, DFT calculations have been used to determine these orbital energies and visualize their distributions. researchgate.netnih.gov The analysis of these orbitals helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Representative 1,4-Benzothiazin-3-one Derivative Data is hypothetical and based on representative values for similar structures found in the literature. researchgate.netnih.gov
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.54 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
The distribution of these orbitals is crucial. For instance, understanding the HOMO's location helps predict the outcome of electrophilic substitution reactions, while the LUMO's shape and location are vital for predicting reactions with nucleophiles. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. biointerfaceresearch.com An MD simulation would model the movements of the atoms of this compound by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, its flexibility, and its interactions with surrounding solvent molecules. nih.gov
When the simulation is performed in a solvent box (e.g., water or an organic solvent), it provides detailed information on solvent-solute interactions. By analyzing the radial distribution functions, one can determine how solvent molecules arrange themselves around different parts of the benzothiazinone, such as the polar carbonyl group or the nonpolar benzene ring and butyl chain. This is fundamental to understanding solubility and how the solvent might mediate intermolecular interactions. nih.gov
Table 3: Key Outputs from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability over time. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule, such as the butyl chain. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. |
Calculation of Intermolecular Interaction Energies and Analysis of Supramolecular Assembly
The way individual molecules of this compound interact with each other governs its solid-state properties (e.g., crystal packing) and its behavior in solution at high concentrations. nih.gov Computational methods can be used to calculate the energies of these intermolecular interactions and predict how molecules will self-assemble into larger supramolecular structures. mdpi.com
In the crystalline state, molecules arrange themselves to maximize favorable interactions and achieve a dense packing. up.ac.za For this compound, several types of non-covalent interactions would be significant:
Hydrogen Bonding: The N-H group in the thiazine ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers. up.ac.za
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.
Van der Waals Forces: The nonpolar butyl group and the hydrocarbon parts of the aromatic ring will interact through weaker, but collectively significant, van der Waals forces.
Computational analysis, often using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can identify and characterize these interactions. By calculating the interaction energies between pairs of molecules (dimers) in different orientations, the most stable arrangements can be predicted, providing insight into the final supramolecular assembly. mdpi.comnih.gov This knowledge is critical for understanding polymorphism—the ability of a compound to crystallize in different forms—which has significant implications in materials science and pharmaceuticals.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies for 2 Butyl 2h 1,4 Benzothiazin 3 4h One Derivatives
The Role of the 2-butyl Substituent in Modulating Biological Activity
The introduction of substituents at the C-2 position of the 2H-1,4-benzothiazin-3(4H)-one ring is a key strategy for modulating pharmacological activity. While direct and extensive SAR studies comparing a homologous series of 2-alkyl chains (e.g., methyl, ethyl, propyl, butyl) are not extensively detailed in the available literature, the presence of a substituent at this position is crucial. The nature of this substituent can significantly impact the molecule's interaction with biological targets.
The 2-butyl group, being a moderately sized lipophilic alkyl chain, is expected to influence the compound's pharmacokinetic and pharmacodynamic properties. Its primary roles are likely to be:
Steric Interactions and Target Binding: The size and flexibility of the butyl group allow it to fit into and interact with hydrophobic pockets within a biological target, such as an enzyme or a receptor. These van der Waals interactions can contribute significantly to the binding affinity and selectivity of the compound.
Research on related compounds has shown that larger, more complex substituents at the 2-position can lead to potent biological activities. For instance, a series of 2H-1,4-benzothiazin-3(4H)-one derivatives bearing (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position were synthesized and evaluated for calcium and calmodulin antagonistic activities. nih.gov Several of these compounds demonstrated potent antihypertensive effects, indicating that the 2-position is a viable site for introducing functionality to achieve specific pharmacological outcomes. nih.gov While not a direct analysis of the 2-butyl group, this supports the principle that substitution at this position is a critical determinant of biological activity.
The specific contribution of the butyl group's length and lipophilicity would ideally be determined by comparing its activity against analogs with shorter (e.g., methyl, ethyl) and longer alkyl chains. Such a study would clarify whether the four-carbon length is optimal for a particular biological target or if a different degree of lipophilicity is required.
Influence of N-Substitution Patterns on Pharmacological Profiles
Studies on the N-alkylation of the benzothiazinone ring have been conducted. For example, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-one was reported to yield a compound with antibacterial activity. researchgate.net This demonstrates that introducing a long alkyl chain on the nitrogen atom can confer specific biological properties. In another study, the synthesis of (2Z)-2-benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one was achieved by reacting 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one with 1-bromobutane (B133212). nih.gov While the biological activity of this specific compound was not detailed, the successful synthesis highlights a viable route for creating N-butyl derivatives.
The introduction of a butyl group at the N-4 position would be expected to:
Increase lipophilicity, similar to substitution at the C-2 position.
Remove the hydrogen bond donor capability of the N-H group, which could be critical for interactions with certain biological targets.
Introduce steric bulk that could either enhance or hinder binding to a target site, depending on the site's architecture.
The following table presents examples of N-substituted 1,4-benzothiazin-3-one derivatives and their observed biological activities, illustrating the impact of modifications at this position.
| N-Substituent | Resulting Compound Class | Observed Biological Activity |
| Octyl | 4-octyl-2H-1,4-benzothiazin-3-one | Antibacterial researchgate.net |
| Butyl (on a 2-benzylidene derivative) | (2Z)-2-benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Synthesis reported nih.gov |
| Various alkylacylamino groups | 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones | Synthesis via N-alkylation reported researchgate.net |
Correlation of Substituent Effects with Observed Bioactivities within the Benzothiazinone Scaffold
The biological activity of 1,4-benzothiazin-3-one derivatives is a direct consequence of the electronic and steric properties of their substituents and their placement on the heterocyclic scaffold. The benzothiazine core itself, with its fused benzene (B151609) ring and thiazine (B8601807) ring containing both sulfur and nitrogen, provides a rigid framework with a specific three-dimensional shape. cbijournal.com
General SAR observations for the 1,4-benzothiazin-3-one scaffold include:
Aromatic Ring Substitution: Modifications to the fused benzene ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution of the entire molecule. This can affect its ability to participate in π-π stacking interactions with aromatic amino acid residues in a target protein.
Substitution at C-2: As discussed, this position is critical for modulating activity. Lipophilic groups can enhance membrane permeability and interact with hydrophobic pockets. The introduction of more complex, functionalized side chains can lead to specific and potent activities like antihypertensive effects. nih.gov
In the context of 2-butyl-2H-1,4-benzothiazin-3(4H)-one, the butyl group provides a baseline level of lipophilicity and a specific steric footprint. Any additional substituents on the benzene ring or the nitrogen atom would work in concert with the 2-butyl group. For example, adding a polar group to the benzene ring could balance the increased lipophilicity from the butyl chain, potentially optimizing the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Similarly, the choice of an N-substituent would need to be considered in relation to the existing 2-butyl group to avoid unfavorable steric clashes and to achieve a desirable conformation for target binding.
Computational SAR Modeling for Prediction and Optimization of this compound Activity
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for predicting the biological activity of novel compounds and for optimizing lead structures. mdpi.com Although no specific computational studies focused solely on this compound have been identified, the principles and methodologies from studies on related benzothiazine derivatives can be applied.
QSAR Modeling: A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-butyl-1,4-benzothiazin-3-one derivatives, a QSAR study would involve synthesizing a series of analogs with variations (e.g., different substituents on the benzene ring or at the N-4 position) and measuring their biological activity. Then, various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters, and topological indices) would be calculated for each molecule. Statistical methods would be used to build a regression model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For instance, a 2D-QSAR model was successfully developed for benzothiazinone derivatives to predict their anti-mycobacterial activity. mdpi.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method can provide valuable insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's activity.
For this compound, a molecular docking study would involve:
Obtaining the 3D structure of a relevant biological target (e.g., an enzyme implicated in a disease).
Docking the 2-butyl-benzothiazinone molecule into the active site of the target.
Analyzing the resulting binding poses to understand how the molecule interacts with the amino acid residues of the target.
Such studies can rationalize observed SAR and guide the design of new derivatives with improved binding affinity. For example, docking studies on other 2H-benzo[b] cbijournal.comnih.govthiazin-3(4H)-one derivatives have been used to elucidate their interactions with the active site of the acetylcholinesterase enzyme. mdpi.com These studies revealed key π-π interactions with tryptophan residues and hydrogen bonds with serine residues, providing a molecular basis for their inhibitory activity. mdpi.com Similar methodologies could be employed to explore the potential targets and binding modes of this compound and to optimize its structure for enhanced activity.
Mechanistic Insights into the Biological Activities of 2 Butyl 2h 1,4 Benzothiazin 3 4h One Analogs
Exploration of Enzymatic Inhibition Pathways (e.g., Acetylcholinesterase, Tyrosine Kinase, Aldose Reductase Inhibition)
Acetylcholinesterase Inhibition: Derivatives of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold have emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. mdpi.com The primary therapeutic strategy involves inhibiting AChE to prevent the hydrolysis of the neurotransmitter acetylcholine. mdpi.com
A series of hybrid molecules combining the 1,3,4-thiadiazole (B1197879) ring with the benzothiazine scaffold have been synthesized and evaluated. mdpi.com Notably, compounds 3i and 3j demonstrated significant inhibitory activity against AChE, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (B133215) (IC₅₀ = 0.021 µM). mdpi.com Molecular docking studies of these compounds revealed key interactions within the enzyme's active site. The 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring of compound 3j was shown to engage in a π–π interaction with the indole (B1671886) ring of the amino acid Trp286. mdpi.com Furthermore, its carbonyl group forms hydrogen bonds with Ser293 and Phe295, and the thiadiazole portion of the molecule establishes π–π interactions with Tyr341 and Tyr337, anchoring the inhibitor within the active site. mdpi.com
Another study focused on a series of benzothiazin-4-ones, including a 2-butyl substituted analog, 5Bd . This compound showed the best AChE inhibition in the series, with an IC₅₀ value of 8.48 μM in rat cortex homogenates. nih.gov
Tyrosine Kinase Inhibition: Currently, there is a lack of specific research in the available scientific literature detailing the mechanistic pathways of 2-butyl-2H-1,4-benzothiazin-3(4H)-one analogs as tyrosine kinase inhibitors. This represents an area for future investigation.
Aldose Reductase Inhibition: Analogs based on a 2H-benzothiazine 1,1-dioxide framework have been identified as potent and selective aldose reductase inhibitors, which are targets for preventing diabetic complications. A derivative, 8a , which features a phenolic 4-hydroxyl group on an N2-styryl side chain, was the most active in its series, with an IC₅₀ value of 0.094 μM. The study suggested that compounds with phenolic hydroxyl-substituted N2-styryl side chains were potent for both aldose reductase inhibition and antioxidation.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Source |
| 3i | Acetylcholinesterase (AChE) | 0.027 | mdpi.com |
| 3j | Acetylcholinesterase (AChE) | 0.025 | mdpi.com |
| Donepezil | Acetylcholinesterase (AChE) | 0.021 | mdpi.com |
| 5Bd | Acetylcholinesterase (AChE) | 8.48 | nih.gov |
| 8a | Aldose Reductase | 0.094 |
Antimicrobial Action Mechanisms
The 1,4-benzothiazine nucleus is a recognized pharmacophore with broad-spectrum antimicrobial properties. ontosight.airesearchgate.net
Investigations into Antibacterial Mechanisms
A significant mechanism of antibacterial action for this class of compounds is the inhibition of essential bacterial enzymes. A recently developed series of 1,4-benzothiazine-based bisamide derivatives were designed to target bacterial peptide deformylase (PDF), a crucial enzyme for bacterial survival. nih.gov This targeted approach aims to combat infections, including those caused by Staphylococcus aureus. nih.gov
Other studies have focused on synthesizing various analogs and evaluating their minimum inhibitory concentration (MIC) against several bacterial strains. For instance, a novel series of 1,2,3-triazole derivatives containing the 1,4-benzothiazin-3-one ring was synthesized and tested. nih.gov Among these, compound 8a showed excellent activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter (ESBL) with an MIC of 31.2 μg/ml. nih.gov Another study reported that newly synthesized 1,4-benzothiazines demonstrated promising activity against Gram-positive bacteria like Bacillus subtilis and Streptococcus lactis.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| 8a | Pseudomonas aeruginosa (ATCC) | 31.2 | nih.gov |
| 8a | Acinetobacter (ESBL) | 31.2 | nih.gov |
Studies on Antifungal Action Pathways
The antifungal mechanisms of 1,4-benzothiazine analogs appear to be multifaceted, involving both direct action on the fungi and modulation of the host immune response. nih.govnih.gov A study on FS5 , an azole derivative of 1,4-benzothiazine, revealed that its efficacy in treating murine candidiasis stems from a dual action. nih.gov It exerts a direct toxic effect on Candida albicans while simultaneously enhancing the host's innate immune defenses. nih.gov
Mechanistically, FS5 was found to increase the population of circulating neutrophils. nih.gov More importantly, it enhanced the phagocytosis and killing capabilities of macrophages. nih.gov This enhanced fungicidal activity was correlated with an induction of nitric oxide (NO) synthesis and the production of the proinflammatory cytokine tumor necrosis factor-alpha (TNF-α) by macrophage populations. nih.gov This suggests that the compound stimulates antimicrobial and proinflammatory pathways as part of its therapeutic effect. nih.gov
Reviews of 1,4-benzothiazine azole derivatives note a discrepancy where some compounds show modest in-vitro activity but are highly effective in-vivo. nih.gov This supports the hypothesis that the in-vivo efficacy is a combination of direct antifungal action and a beneficial stimulation of the host's protective immune response. nih.gov
Elucidation of Anti-inflammatory and Analgesic Mechanistic Pathways
Analogs of 1,4-benzothiazine have demonstrated significant anti-inflammatory and analgesic properties. cbijournal.com Certain Schiff and Mannich bases of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-2H-1,4-benzothiazin-3(4H)-one were found to possess anti-inflammatory activity comparable to the standard drug indomethacin. cbijournal.com
While direct mechanistic studies on 1,4-benzothiazin-3-one analogs are limited, research on the closely related 2H-1,4-benzoxazin-3(4H)-one derivatives provides valuable insights. These compounds were shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov The mechanism involves the downregulation of transcription and protein levels of key inflammation-related enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these derivatives were found to significantly activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the antioxidant defense system, and reduce LPS-induced production of reactive oxygen species (ROS). nih.gov
Research into Antiviral Activity Mechanisms
While several sources mention that the benzothiazine class of compounds possesses potential antiviral properties, specific mechanistic studies on this compound or its direct analogs are not detailed in the current body of scientific literature. ontosight.aiontosight.aiontosight.ai The elucidation of their antiviral action pathways remains a key area for future research.
Mechanistic Investigations of Anticancer Activity
The anticancer potential of benzothiazine analogs is an area of active investigation. researchgate.netontosight.ai Detailed mechanistic studies on the structurally analogous 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives provide a strong model for their potential mode of action. A series of these oxazinone derivatives linked to 1,2,3-triazoles were evaluated for their anticancer activity against several human cancer cell lines. nih.govnih.gov
Compounds 14b and 14c were identified as the most potent, particularly against the A549 lung cancer cell line, with IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govnih.gov Mechanistic investigations revealed that these compounds induce cancer cell death through multiple pathways. Flow cytometry analysis confirmed that they trigger significant apoptosis. nih.govresearchgate.net Further studies showed that this apoptotic effect is likely connected to an elevation of intracellular reactive oxygen species (ROS) levels. nih.govresearchgate.net In addition to apoptosis, Western blot analysis indicated that these compounds could also induce DNA damage and autophagy, which play a key role in their anticancer effects. nih.govresearchgate.net
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Source |
| 14b | A549 (lung) | 7.59 ± 0.31 | nih.govnih.gov |
| 14c | A549 (lung) | 18.52 ± 0.59 | nih.govnih.gov |
Examination of Antioxidant Activity Mechanisms
The antioxidant capabilities of this compound analogs are rooted in their chemical structures, which enable them to neutralize harmful free radicals. The core 1,4-benzothiazine scaffold is a significant contributor to these properties, which can be modulated by various functional groups attached to it. nih.govnih.gov The primary mechanisms through which these compounds exert their antioxidant effects involve direct radical scavenging and interrupting oxidative chain reactions.
Free radicals, such as Reactive Oxygen and Nitrogen Species (ROS/RNS), are natural byproducts of cellular metabolism that can cause extensive damage to biomolecules when their levels become excessive, leading to cellular dysfunction or death. nih.gov Antioxidants counteract this damage by donating a hydrogen atom or an electron to the free radical, thereby stabilizing it. nih.govmdpi.com
The main pathways for direct radical scavenging are:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. nih.gov
Single Electron Transfer (SET): The antioxidant transfers a single electron to the radical, a process that ionizes both the antioxidant and the radical. nih.gov
The effectiveness of a phenolic antioxidant, a common structural motif in many antioxidant compounds, is influenced by the number and arrangement of hydroxyl groups on its aromatic ring. nih.gov For benzothiazine derivatives, the presence of nitrogen and sulfur atoms within the heterocyclic ring, along with other substituents, plays a crucial role in their ability to participate in these electron and hydrogen transfer processes. nih.govnih.gov
Research into various 1,4-benzothiazine analogs has demonstrated their potential as potent antioxidants. cbijournal.com For instance, studies on newly synthesized hybrid compounds incorporating a 1,3,4-thiadiazole ring with a benzothiazine moiety have shown significant antioxidant activity. nih.govmdpi.com The evaluation of this activity is often conducted using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com In this method, the antioxidant compound reduces the stable DPPH radical, a process observed by a color change from deep violet to yellow, which can be measured spectrophotometrically. mdpi.com A greater reduction in absorbance indicates higher radical scavenging capacity. mdpi.com
The structure-activity relationship (SAR) analysis reveals that the antioxidant capacity of these analogs is highly dependent on their molecular architecture. The electron-donating or withdrawing nature of the substituents can influence the ease with which a hydrogen atom or electron can be donated from the benzothiazine scaffold. For example, the presence of electron-donating groups can increase the electron density on the molecule, potentially enhancing its ability to scavenge radicals. nih.gov The hybridization of the benzothiazine core with other bioactive heterocyclic systems, like thiadiazole, has proven to be a successful strategy for designing potent antioxidant agents. nih.govmdpi.com
Detailed findings from studies on these analogs highlight their potential. The table below presents the antioxidant activity of two notable benzothiazine-thiadiazole hybrid compounds.
Table 1: DPPH Radical Scavenging Activity of Benzothiazine Analogs
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 3i | 0.1 | 75.00 ± 1.80 |
| 0.01 | 65.00 ± 1.10 | |
| 3j | 0.1 | 73.00 ± 1.40 |
Data sourced from a study on thiadiazole hybrid compounds with benzothiazine derivatives. mdpi.com
These results indicate that compounds 3i and 3j are effective radical scavengers even at low micromolar concentrations. mdpi.com Such findings underscore the potential of the 2H-1,4-benzothiazin-3(4H)-one scaffold as a foundational structure for the development of novel antioxidant agents. researchgate.net
Future Directions and Emerging Research Avenues for 2 Butyl 2h 1,4 Benzothiazin 3 4h One in Chemical Biology
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The exploration of the full potential of the 2-butyl-2H-1,4-benzothiazin-3(4H)-one scaffold is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical approaches to the 1,4-benzothiazine core exist, future research will likely focus on strategies that allow for the rapid and diverse synthesis of complex analogues.
Key areas of development include:
Combinatorial and Diversity-Oriented Synthesis: The creation of extensive libraries of this compound derivatives is crucial for high-throughput screening and the identification of novel bioactive compounds. Future synthetic efforts will likely employ combinatorial chemistry and diversity-oriented synthesis (DOS) principles to generate a wide array of analogues with varied substituents at multiple positions of the benzothiazine core. This can be achieved through solid-phase synthesis or by utilizing multi-component reactions that allow for the introduction of several diversity elements in a single step.
Green and Sustainable Chemistry Approaches: In line with the growing emphasis on environmentally friendly chemical processes, the development of greener synthetic routes will be a priority. This includes the use of eco-friendly solvents, catalysts (such as biocatalysts or reusable solid-supported catalysts), and energy-efficient reaction conditions like microwave irradiation.
Late-Stage Functionalization: The ability to modify the this compound scaffold at a late stage in the synthetic sequence is highly desirable. This allows for the rapid generation of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. Methodologies such as C-H activation and functionalization will be instrumental in achieving this goal.
Asymmetric Synthesis: For analogues with chiral centers, the development of stereoselective synthetic methods is essential. This will enable the preparation of enantiomerically pure compounds, which is often critical for understanding their biological activity and minimizing off-target effects.
| Synthetic Strategy | Description | Potential Advantages |
| Combinatorial Synthesis | Automated or parallel synthesis of large numbers of related compounds. | Rapid generation of large libraries for screening. |
| Diversity-Oriented Synthesis | Synthesis of structurally diverse and complex molecules from simple starting materials. | Exploration of a wider chemical space. |
| Green Chemistry | Use of environmentally benign reagents, solvents, and conditions. | Reduced environmental impact and increased safety. |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Efficient generation of analogues for SAR studies. |
| Asymmetric Synthesis | Methods that produce a single enantiomer of a chiral compound. | Access to stereochemically defined molecules with potentially improved biological profiles. |
Advanced Computational Design and Virtual Screening for Novel Bioactive Derivatives
Computational approaches are becoming increasingly integral to the drug discovery process. For this compound, in silico methods can guide the design of novel derivatives with enhanced potency and selectivity.
Molecular Docking and Virtual Screening: By utilizing the three-dimensional structures of known and potential biological targets, molecular docking can be employed to predict the binding modes and affinities of virtual libraries of this compound analogues. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For example, docking studies on other 1,4-benzothiazine derivatives have been used to identify potential inhibitors of enzymes like acetylcholinesterase. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models for this compound derivatives, it will be possible to predict the activity of unsynthesized analogues and to identify the key structural features that contribute to their biological effects.
Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the dynamic behavior of the ligand-target complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.
Pharmacophore Modeling and Scaffold Hopping: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to search for novel scaffolds that possess the desired pharmacophoric features, a process known as scaffold hopping.
| Computational Method | Application |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. |
| QSAR | Relates the chemical structure of molecules to their biological activity. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. |
Exploration of Untapped Biological Targets and Signaling Pathways
While derivatives of the 1,4-benzothiazine scaffold have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, there remains a vast and largely unexplored landscape of potential biological targets and signaling pathways.
Future research should aim to move beyond the established activities and explore novel therapeutic areas. This can be achieved through:
Phenotypic Screening: High-content screening of diverse libraries of this compound analogues in various cell-based assays can reveal unexpected biological activities and provide starting points for target deconvolution.
Target-Based Screening against Novel Targets: As our understanding of disease biology expands, new potential drug targets are continuously being identified. Screening this compound derivatives against these emerging targets could lead to the discovery of first-in-class therapeutic agents.
Chemical Genetics and Proteomics: Utilizing chemical probes derived from the this compound scaffold in combination with proteomic techniques can help to identify the direct cellular targets of these compounds and to elucidate their mechanism of action.
Investigation of Understudied Disease Areas: The therapeutic potential of this scaffold in less-explored areas such as rare diseases, neurodegenerative disorders, and metabolic diseases warrants investigation. For instance, some 1,4-benzothiazine derivatives have shown potential as ATP-sensitive potassium channel openers, suggesting a possible role in cardiovascular diseases. lifechemicals.com
| Research Area | Potential for Discovery |
| Antimicrobial | Novel mechanisms to combat drug-resistant pathogens. |
| Oncology | Targeting novel cancer-related signaling pathways. |
| Neuroscience | Modulation of targets involved in neurodegeneration or neuropsychiatric disorders. |
| Immunology | Development of new anti-inflammatory or immunomodulatory agents. |
| Cardiovascular | Exploration of effects on ion channels and other cardiac targets. |
Integration with Contemporary Chemical Biology and Drug Discovery Paradigms
To fully realize the potential of this compound, it is essential to integrate its study with the latest advancements in chemical biology and drug discovery.
Chemical Proteomics: The development of chemical probes based on the this compound scaffold, incorporating functionalities for affinity purification or photo-crosslinking, will be a powerful tool for identifying the direct protein targets of these compounds in a cellular context.
Fragment-Based Drug Discovery (FBDD): The 1,4-benzothiazin-3-one core could serve as a starting point for FBDD campaigns. By identifying low-molecular-weight fragments that bind to a target of interest, these can be grown or linked to generate more potent and drug-like molecules.
DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives would enable the screening of vast numbers of compounds against a wide range of protein targets simultaneously. This technology has the potential to rapidly identify novel binders for challenging targets.
High-Throughput Screening (HTS): The development of robust and scalable synthetic routes will facilitate the generation of large libraries of this compound analogues suitable for HTS campaigns against a multitude of biological targets.
By embracing these modern approaches, researchers can accelerate the discovery of novel bioactive compounds based on the this compound scaffold and translate these findings into valuable tools for chemical biology and new therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-butyl-2H-1,4-benzothiazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with ketones. For example, phosphorous pentasulfide (P₄S₁₀) in pyridine is used to convert benzothiazinones to thiones, a key intermediate step . Optimizing solvent polarity (e.g., pyridine for high-boiling reactions) and stoichiometric ratios (e.g., 1:1 molar ratios of reactants) can improve yields. Thermal stability of intermediates should be monitored via TLC or HPLC .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks for the butyl sidechain (δ ~0.9–1.7 ppm for CH₃/CH₂) and the benzothiazinone core (aromatic protons δ ~6.8–7.5 ppm) .
- X-ray crystallography : Resolve the fused bicyclic system and confirm substituent positions. For low-symmetry crystals, SHELXL refinement with twin detection is recommended .
- Mass spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the butyl group) .
Q. What in vitro assays are used for preliminary biological activity screening of benzothiazinone derivatives?
- Methodology :
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ≤16 µg/mL indicating potential .
- Ion channel modulation : Patch-clamp assays for BK channel activation, measuring current amplitudes at 10 µM compound concentration .
- Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for non-toxic profiles) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Methodology :
- Substituent variation : Replace the butyl group with cyclopropane or ethynyl moieties to enhance lipophilicity (logP calculations via ChemDraw). Correlate with improved MIC values .
- Pharmacophore modeling : Use Schrödinger Maestro to identify critical hydrogen-bonding interactions (e.g., carbonyl at position 3 with target proteins) .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS. Methylation of the thiazinone ring often reduces CYP450-mediated oxidation .
Q. What challenges arise in crystallographic analysis of benzothiazinone derivatives, and how are they resolved?
- Challenges : Low crystal symmetry (e.g., monoclinic P2₁/c), twinning, and weak diffraction (d-spacing <0.8 Å).
- Solutions :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disordered butyl chains, use PART/SUMP constraints .
- Validation : Check Rint (<5%) and Flack parameter (|x| <0.1) to ensure enantiopurity .
Q. How should researchers address contradictory bioactivity data across studies?
- Case example : Discrepancies in anti-Candida activity (MIC ranging from 8–64 µg/mL).
- Resolution steps :
Assay standardization : Compare inoculum size (CFU/mL) and growth media (RPMI vs. Sabouraud dextrose) .
Compound purity : Verify via HPLC (≥95% purity; detect sulfone byproducts at RT ~12 min) .
Statistical analysis : Apply ANOVA with post-hoc Tukey tests to evaluate batch-to-batch variability .
Q. What strategies enable the synthesis of novel this compound analogs with enhanced solubility?
- Approaches :
- PEGylation : Introduce polyethylene glycol (PEG-500) at the N4 position via Mitsunobu reaction (DIAD, Ph₃P).
- Salt formation : React the thiazinone with methanesulfonic acid to improve aqueous solubility (>2 mg/mL in PBS) .
- Click chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄, sodium ascorbate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
